2-(3-(Benzyloxy)phenyl)ethanol
Overview
Description
“2-(3-(Benzyloxy)phenyl)ethanol” is a chemical compound with the molecular formula C15H16O2 . It has a molecular weight of 228.29 . The compound is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(3-(Benzyloxy)phenyl)ethanol” were not found, the synthesis of similar benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at ortho position .Molecular Structure Analysis
The InChI code for “2-(3-(Benzyloxy)phenyl)ethanol” is1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
“2-(3-(Benzyloxy)phenyl)ethanol” is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Organic Chemistry
- Application : “2-(3-(Benzyloxy)phenyl)ethanol” is used in the synthesis of benzyl ethers and esters .
- Method : The active reagent is delivered in situ by N-methylation of 2-benzyloxy pyridine . This neutral organic salt releases an electrophilic benzyl species upon warming .
- Results : This method has been demonstrated to be effective for the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .
Material Science
- Application : m-Aryloxy phenols, which include “2-(3-(Benzyloxy)phenyl)ethanol”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Method : These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Results : The use of m-Aryloxy phenols has been shown to enhance the properties of various materials .
Oxidation and Reduction in Organic Chemistry
- Application : “2-(3-(Benzyloxy)phenyl)ethanol” can undergo oxidation and reduction reactions, which are fundamental processes in organic chemistry .
- Method : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Such oxidations are normally effected by hot acidic permanganate solutions .
- Results : This reaction is useful in preparing substituted benzoic acids .
Fragrance Industry
- Application : “2-(3-(Benzyloxy)phenyl)ethanol” finds extensive usage as a fragrance .
- Method : It is used in the formulation of perfumes and other fragrance products .
- Results : The use of this compound enhances the scent profile of various products .
Synthesis of Benzyl Aminoethanol Compounds
- Application : “2-(3-(Benzyloxy)phenyl)ethanol” can be used in the synthesis of benzyl aminoethanol compounds .
- Method : The compound can be used as a starting material in the synthesis of these compounds, which have various applications in medicinal chemistry .
- Results : The resulting benzyl aminoethanol compounds can be used in the development of new pharmaceuticals .
Use in Pyrazole Synthesis
- Application : “2-(3-(Benzyloxy)phenyl)ethanol” can be used in the synthesis of pyrazole compounds .
- Method : The compound can be used as a starting material in the synthesis of these compounds, which have various applications in medicinal chemistry .
- Results : The resulting pyrazole compounds can be used in the development of new pharmaceuticals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHVCIKVRLMNFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606812 | |
Record name | 2-[3-(Benzyloxy)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Benzyloxy)phenyl)ethanol | |
CAS RN |
177259-98-2 | |
Record name | 2-[3-(Benzyloxy)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.